Undecanenitrile, 4-oxo-

Description

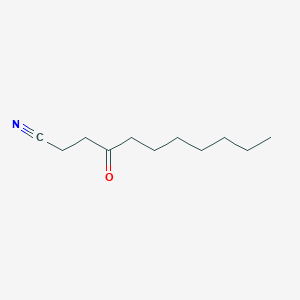

Structure

3D Structure

Properties

CAS No. |

73642-85-0 |

|---|---|

Molecular Formula |

C11H19NO |

Molecular Weight |

181.27 g/mol |

IUPAC Name |

4-oxoundecanenitrile |

InChI |

InChI=1S/C11H19NO/c1-2-3-4-5-6-8-11(13)9-7-10-12/h2-9H2,1H3 |

InChI Key |

GZIWJHBDNOWQPD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)CCC#N |

Origin of Product |

United States |

Synthetic Methodologies for Undecanenitrile, 4 Oxo and Analogous Oxo Nitrile Structures

Direct Synthetic Approaches to Undecanenitrile, 4-oxo-

Directly constructing Undecanenitrile, 4-oxo- involves the strategic introduction of both the nitrile and the ketone functionalities onto an undecane (B72203) backbone. This can be approached by either forming the nitrile group on a precursor already containing the ketone, or vice-versa, or through a convergent approach where fragments containing each functional group are coupled.

Exploration of Nitrile Formation from Precursor Aldehyde or Carboxylic Acid Derivatives

A common and effective strategy for synthesizing nitriles involves the conversion of aldehydes or carboxylic acids. These methods offer a versatile toolkit for the introduction of the cyano group.

One primary method for converting aldehydes to nitriles is through the formation and subsequent dehydration of an aldoxime. This two-step process typically involves reacting the aldehyde with hydroxylamine (B1172632) to form the aldoxime, which is then dehydrated using various reagents like acetic anhydride (B1165640), thionyl chloride, or phosphorus pentoxide to yield the nitrile. Another approach involves the direct, one-pot conversion of aldehydes to nitriles, for instance, by treatment with hydroxylamine in the presence of formic acid.

Carboxylic acids can also serve as precursors to nitriles. A classic method is the dehydration of the corresponding primary amide. The carboxylic acid is first converted to a primary amide, which is then dehydrated using strong dehydrating agents like phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂). libretexts.org More modern and milder methods have also been developed, including catalytic approaches.

| Precursor Functional Group | Reagents for Nitrile Formation | Product |

| Aldehyde | 1. Hydroxylamine (NH₂OH), then a dehydrating agent (e.g., Ac₂O, SOCl₂) | Nitrile |

| Aldehyde | Hydroxylamine and Formic Acid | Nitrile |

| Carboxylic Acid | 1. Convert to primary amide, 2. Dehydrating agent (e.g., P₄O₁₀) | Nitrile |

Development of Ketone Introduction or Functionalization Strategies within Aliphatic Chains

The introduction of a ketone group at the C-4 position of an undecane chain is a key step. Aliphatic ketones are organic compounds characterized by a carbonyl group bonded to two alkyl groups. Their synthesis can be achieved through various methods, including the oxidation of secondary alcohols and the hydration of alkynes.

For the synthesis of Undecanenitrile, 4-oxo-, a plausible strategy would involve starting with a precursor molecule that allows for the selective oxidation of a secondary alcohol at the C-4 position. Alternatively, the ketone functionality could be introduced via Friedel-Crafts acylation of a suitable substrate, although this is more common for aromatic ketones. Another powerful method for ketone synthesis is the reaction of an organometallic reagent, such as a Grignard reagent, with a nitrile. This reaction forms an imine intermediate which is then hydrolyzed to the ketone.

Palladium-Catalyzed Synthesis Pathways

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis. While direct palladium-catalyzed synthesis of a specific compound like Undecanenitrile, 4-oxo- is not explicitly detailed in the literature, related methodologies suggest potential pathways. For instance, palladium-catalyzed cross-coupling reactions could be employed to assemble the carbon skeleton.

Drawing an analogy from nickel-catalyzed reactions, which are often similar in mechanism, one can envision a palladium-catalyzed cyanation of a suitable alkyl halide. Nickel-catalyzed cyanation of unactivated alkyl chlorides or bromides using zinc cyanide (Zn(CN)₂) has been shown to be an effective method for the synthesis of alkyl nitriles. researchgate.netacs.org A similar palladium-catalyzed system could potentially be developed. Furthermore, palladium catalysts have been utilized for the dehydration of primary amides to form nitriles, offering a mild and efficient alternative to classical dehydration methods. nih.govacs.org

Analogous Syntheses of Related Oxo-Nitrile and Oxo-Compound Derivatives

The synthesis of related oxo-nitriles and other oxo-compounds can provide valuable insights and alternative strategies for the preparation of Undecanenitrile, 4-oxo-.

Hydroformylation (Oxo Process) Paradigms for Aldehyde Generation.wikipedia.org

Hydroformylation, also known as the oxo process, is a large-scale industrial process for the production of aldehydes from alkenes. wikipedia.orglibretexts.org This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, typically using a transition metal catalyst, such as rhodium or cobalt, under high pressures of carbon monoxide and hydrogen. wikipedia.orgmt.comvedantu.com The resulting aldehydes are versatile intermediates that can be converted into a wide range of other functional groups, including alcohols, carboxylic acids, and, importantly for this context, nitriles. mt.com

The hydroformylation of a suitable long-chain alkene could serve as a key step in a synthetic route to Undecanenitrile, 4-oxo-. For example, hydroformylation of 1-decene (B1663960) would primarily yield undecanal, which could then be converted to undecanenitrile. Subsequent functionalization of the aliphatic chain to introduce the ketone at the C-4 position would complete the synthesis.

The hydroformylation reaction is a prime example of homogeneous catalysis, where the catalyst is in the same phase as the reactants. wikipedia.org The generally accepted mechanism for cobalt-catalyzed hydroformylation involves a series of steps:

Catalyst Precursor Activation: The catalyst precursor, typically dicobalt octacarbonyl (Co₂(CO)₈), reacts with hydrogen to form the active catalyst, hydridocobalt tetracarbonyl (HCo(CO)₄). libretexts.org

Olefin Coordination: The alkene coordinates to the cobalt center.

Migratory Insertion: The alkene inserts into the cobalt-hydride bond, forming an alkyl-cobalt complex. This step can lead to the formation of either a linear or a branched alkyl group. libretexts.org

CO Insertion: A molecule of carbon monoxide inserts into the cobalt-alkyl bond to form an acyl-cobalt complex.

Hydrogenolysis: The acyl-cobalt complex reacts with hydrogen to produce the aldehyde product and regenerate the active catalyst. libretexts.org

The regioselectivity of the hydroformylation reaction (i.e., the ratio of linear to branched aldehyde products) is a critical factor and can be influenced by the choice of catalyst, ligands, and reaction conditions. For the synthesis of precursors to Undecanenitrile, 4-oxo-, controlling this regioselectivity would be important.

| Catalyst System | Typical Conditions | Product Selectivity |

| Cobalt-based | High pressure and temperature | Mixture of linear and branched aldehydes |

| Rhodium-based | Milder conditions than cobalt | Higher selectivity for linear aldehydes |

| Rhodium with phosphine (B1218219) ligands | Milder conditions, higher cost | High selectivity for linear aldehydes |

Strategies for Asymmetric Induction in Oxo Synthesis

Asymmetric induction is a critical strategy in organic synthesis for controlling the stereochemical outcome of a reaction. wikipedia.orgwikipedia.org In the context of synthesizing chiral oxo-nitrile structures, the primary goal is to create one enantiomer or diastereoisomer in preference to others. wikipedia.org This is often achieved by employing chiral auxiliaries, which are stereogenic groups temporarily incorporated into the substrate to direct the stereoselectivity of subsequent reactions. wikipedia.orgrsc.org

Chiral auxiliaries, such as Evans' oxazolidinones or pseudoephedrine amides, can be attached to a precursor molecule. wikipedia.orgrsc.org The inherent chirality of the auxiliary then influences the approach of reagents, leading to the formation of a new stereocenter with a specific configuration. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. wikipedia.orgsigmaaldrich.com This methodology is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is particularly important in the synthesis of pharmaceuticals and natural products. wikipedia.orgrsc.org For instance, the Ritter reaction, which involves the reaction of carbocations with nitriles, has been explored for the asymmetric synthesis of amines from chiral nitriles and racemic alcohols. This approach can lead to the diastereoselective formation of substituted amides, which upon hydrolysis, yield amines with an excess of one enantiomer.

Another strategy involves the use of chiral catalysts in reactions like the 1,3-dipolar cycloaddition of nitrile oxides, which has been successfully applied to synthesize spiro-isoxazoline-oxindole derivatives with high enantioselectivity. nih.gov

Oxidative Transformations for Carbonyl and Nitrile Moiety Introduction

Oxidative methods provide a direct route to introduce carbonyl and nitrile functionalities. These transformations often utilize specific oxidizing agents to convert precursor functional groups, such as aldehydes or alcohols, into the desired moieties.

Oxoammonium salts, such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) (derived from 4-acetamido-TEMPO), are effective reagents for the mild oxidation of aldehydes to nitriles. daneshyari.comorgsyn.org This transformation is typically carried out in the presence of an ammonia (B1221849) source, like ammonium (B1175870) acetate. daneshyari.com The reaction proceeds through the formation of an intermediate that is then oxidized to the nitrile. orgsyn.org A variety of aliphatic and benzaldehydes can be converted to their corresponding nitriles in high yields using this method. daneshyari.com An advantage of this process is that the reduced nitroxyl (B88944) radical can often be recovered and re-oxidized, allowing for its recycling. daneshyari.comresearchgate.net The mechanism is believed to involve a hydride transfer from the substrate to the oxoammonium salt. orgsyn.orgresearchgate.net

| Aldehyde Substrate | Oxoammonium Salt | Nitrogen Source | Solvent | Yield (%) |

|---|---|---|---|---|

| Octanal | 4-AcNH-TEMPO+BF4- | NH4OAc | Acetic Acid | 50 |

| Benzaldehyde | 4-AcNH-TEMPO+BF4- | NH4OAc | Acetic Acid | High |

| Hydrocinnamaldehyde | 4-AcNH-TEMPO+BF4- | NH4OAc | Acetic Acid | Moderate |

Copper/TEMPO catalyst systems, in conjunction with aqueous ammonia and air as the oxidant, also provide an efficient route for converting aldehydes and even alcohols to nitriles. nih.govrsc.orgscite.airsc.org These methods are advantageous due to the use of readily available and environmentally benign reagents. nih.govrsc.org

Ceric ammonium nitrate (B79036) (CAN) is a versatile one-electron oxidizing agent used in a variety of organic transformations, including the synthesis of 4-oxoaldehydes. researchgate.netresearchgate.netorganic-chemistry.org One effective method involves the CAN-promoted oxidative addition of trimethylsilyl (B98337) enol ethers to ethyl vinyl ether. researchgate.netresearchgate.net This reaction allows for the preparation of a range of 3,4-disubstituted 4-oxoaldehydes in good yields (54-80%). researchgate.netresearchgate.net The reaction is typically carried out in anhydrous ethanol (B145695) at 0°C. researchgate.net After the oxidative addition, the resulting intermediate is hydrolyzed with aqueous sulfuric acid to afford the final 4-oxoaldehyde. researchgate.net

CAN can also be used in combination with TEMPO for the aerobic oxidation of benzylic and allylic alcohols to their corresponding aldehydes and ketones. organic-chemistry.org This catalytic system is efficient, with short reaction times and excellent yields. organic-chemistry.orgorganic-chemistry.org

Aldol (B89426) Condensation and Related Carbonyl Coupling Reactions

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that can be utilized in the synthesis of oxo-nitrile precursors. This reaction involves the coupling of two carbonyl compounds to form a β-hydroxy carbonyl compound, which can then be dehydrated to an α,β-unsaturated carbonyl compound.

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. globalresearchonline.netnih.govacs.orgscholarsresearchlibrary.com In the context of aldol-type reactions, such as the Claisen-Schmidt condensation for chalcone (B49325) synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes. globalresearchonline.netnih.govscholarsresearchlibrary.com This enhanced efficiency is attributed to the rapid and uniform heating of the reaction mixture. globalresearchonline.net Various catalysts, including bases like sodium hydroxide (B78521) and potassium hydroxide, as well as solid-supported catalysts, have been successfully employed in microwave-assisted aldol condensations. globalresearchonline.netnih.govacs.orglpu.in The use of microwave technology not only speeds up the synthesis but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions. globalresearchonline.netrsc.orgmdpi.commdpi.com

| Reaction Method | Catalyst/Base | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Conventional Heating (Reflux) | Piperidine | 74 hours | 81 | 85 |

| Microwave Irradiation | Piperidine | 30 minutes | 87 | 97 |

One-Pot Stepwise Synthesis (OPSS) Strategies for Complex Oxo-Nitrile Scaffolds

One-pot stepwise synthesis (OPSS) is a highly efficient strategy that involves conducting multiple reaction steps in a single reaction vessel without isolating the intermediates. researchgate.netnih.govnih.govsemanticscholar.org This approach offers significant advantages, including reduced waste, lower costs, and simplified procedures. researchgate.netnih.govnih.gov For the synthesis of complex oxo-nitrile scaffolds, OPSS can be designed to incorporate several transformations, such as Michael additions, cyclizations, and functional group interconversions, in a sequential manner. organic-chemistry.orgnih.gov

Tandem reactions, a subset of one-pot synthesis, are particularly powerful for building molecular complexity. organic-chemistry.orgnih.govgalchimia.com For example, a tandem reaction involving a Michael addition followed by an intramolecular cyanide-mediated nitrile-to-nitrile condensation has been developed for the synthesis of polyfunctionalized pyrroles. organic-chemistry.orgnih.gov Similarly, palladium-catalyzed tandem cyanation/alkylation reactions allow for the one-pot synthesis of ortho-substituted aryl nitriles. galchimia.com The flexibility of OPSS allows for the adjustment of reaction conditions at each step, making it a highly adaptable and practical approach for the synthesis of diverse and complex molecular architectures. researchgate.netnih.govnih.gov

Cyclization and Annulation Reactions Involving Oxo-Nitrile Precursors

The intramolecular cyclization of oxo-nitriles represents a powerful strategy for the synthesis of a variety of carbocyclic and heterocyclic ring systems. These reactions leverage the dual reactivity of the oxo and nitrile functionalities within the same molecule. Specifically, precursors like Undecanenitrile, 4-oxo-, which contain a ketone and a nitrile group separated by a flexible alkyl chain, are prime candidates for such transformations. The resulting cyclic products, particularly cyclic alkenenitriles, are valuable intermediates in organic synthesis.

A predominant and highly efficient method for the cyclization of ω-oxo-nitriles is a domino reaction sequence initiated by a strong base. This sequence involves deprotonation, cyclization, and subsequent dehydration to yield a stable cyclic α,β-unsaturated nitrile.

A key advancement in this area is the use of potassium tert-butoxide to trigger a chemoselective cyclization. This process is remarkable because it selectively proceeds via the formation of a nitrile anion that acts as the nucleophile, attacking the internal ketone (the electrophile), even though the protons alpha to the ketone are more acidic. The reaction cascade efficiently transforms a range of ω-oxo-nitriles into five- and six-membered carbocyclic and heterocyclic alkenenitriles in a single synthetic step. acs.orgnih.gov

The general mechanism for this transformation is illustrated below:

Deprotonation: A strong base, typically potassium tert-butoxide, abstracts a proton from the carbon alpha to the nitrile group, forming a nitrile anion.

Intramolecular Cyclization: The nucleophilic nitrile anion attacks the electrophilic carbonyl carbon of the ketone, forming a five- or six-membered ring and a tertiary alkoxide intermediate.

Dehydration: The alkoxide intermediate is then protonated by the solvent or another proton source, leading to a β-hydroxy nitrile. This intermediate readily undergoes base-mediated dehydration to yield the final, more stable, α,β-unsaturated cyclic nitrile.

This methodology has been successfully applied to a variety of oxo-nitrile precursors to generate a library of substituted cyclopentene (B43876) and cyclohexene (B86901) carbonitriles. The reaction conditions, substrates, and corresponding yields from selected studies are detailed in the tables below.

The research findings indicate that this cyclization method is robust and provides high yields for a variety of substrates. For a compound like Undecanenitrile, 4-oxo-, which is a γ-oxo-nitrile, this reaction would be expected to efficiently produce 2-heptyl-1-cyclopentene-1-carbonitrile. The long alkyl chain (heptyl group) does not appear to hinder the cyclization process, as demonstrated by the high yields obtained for analogous long-chain oxo-nitriles.

Another important class of cyclization reactions involving nitrile-containing precursors is the Thorpe-Ziegler reaction. This reaction is the intramolecular version of the Thorpe reaction and is used to synthesize large rings from dinitriles, which upon hydrolysis yield cyclic ketones. While not directly applicable to mono-nitrile precursors like Undecanenitrile, 4-oxo-, it is a cornerstone in the synthesis of cyclic structures from nitrile-containing starting materials.

Advanced Analytical Methodologies for Characterization and Detection of Undecanenitrile, 4 Oxo

Advanced Chromatographic Techniques

Chromatographic methods are fundamental for the separation of Undecanenitrile, 4-oxo- from complex mixtures, enabling its accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and versatile technique for the analysis of volatile and semi-volatile compounds like Undecanenitrile, 4-oxo-. nih.gov For qualitative analysis, the retention time in the gas chromatograph provides the initial identification parameter, which is then confirmed by the mass spectrum. libretexts.org The mass spectrometer ionizes the eluted compound, typically through electron impact (EI), causing it to fragment in a reproducible manner. This fragmentation pattern serves as a chemical fingerprint, allowing for structural elucidation and confirmation. msu.eduwikipedia.org

In the case of Undecanenitrile, 4-oxo-, the mass spectrum would be expected to exhibit characteristic fragments resulting from the cleavage at specific points in the molecule. Alpha-cleavage adjacent to the carbonyl group (C=O) and the nitrile group (C≡N) is anticipated. For instance, cleavage between C3-C4 and C4-C5 would yield significant fragment ions. The molecular ion peak (M+), though potentially weak, would correspond to the molecular weight of the compound.

For quantitative analysis, the area under the chromatographic peak is proportional to the amount of the compound present. libretexts.org By creating a calibration curve with standards of known concentration, the precise amount of Undecanenitrile, 4-oxo- in a sample can be determined. Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for trace-level quantification by focusing on specific fragment ions characteristic of the target analyte.

Table 1: Hypothetical GC-MS Data for Undecanenitrile, 4-oxo-

| Parameter | Expected Value/Characteristic |

| Retention Index (non-polar column) | Estimated based on chain length and functional groups |

| Molecular Ion (M+) | m/z = 181 |

| Key Fragment Ions (m/z) | Fragments from α-cleavage around the keto and nitrile groups |

| Quantification Ion | A stable and abundant fragment ion |

| Qualifier Ions | Other characteristic fragment ions for identity confirmation |

Note: The data in this table is hypothetical and based on the general principles of mass spectrometry for similar organic molecules.

For compounds that may have lower volatility or thermal instability, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a preferred method. nih.gov The separation in HPLC is based on the compound's partitioning between a stationary phase and a liquid mobile phase. The choice of column (e.g., reversed-phase C18) and mobile phase composition is optimized to achieve efficient separation.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for LC-MS. Tandem mass spectrometry (LC-MS/MS) provides an additional layer of specificity and is particularly useful for quantitative analysis in complex matrices. nih.gov In LC-MS/MS, a specific precursor ion of Undecanenitrile, 4-oxo- is selected and fragmented to produce characteristic product ions, which are then monitored. This technique, known as Multiple Reaction Monitoring (MRM), significantly improves the signal-to-noise ratio and lowers detection limits. chromatographyonline.com

Table 2: Projected HPLC-MS/MS Parameters for Undecanenitrile, 4-oxo- Analysis

| Parameter | Description |

| HPLC Column | Reversed-phase (e.g., C18, 5 µm particle size) |

| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives |

| Ionization Mode | Positive or negative Electrospray Ionization (ESI) |

| Precursor Ion (Q1) | [M+H]+ or [M-H]- of Undecanenitrile, 4-oxo- |

| Product Ions (Q3) | Specific fragment ions for quantification and confirmation |

Note: The parameters in this table are illustrative and would require experimental optimization.

High-Resolution Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of Undecanenitrile, 4-oxo-.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. rroij.com ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present in the molecule. researchgate.net

For Undecanenitrile, 4-oxo-, the ¹H NMR spectrum would show distinct signals for the protons on the alkyl chain. Protons adjacent to the ketone and nitrile groups would be deshielded and appear at a higher chemical shift (downfield). The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would indicate the number of neighboring protons.

The ¹³C NMR spectrum would display characteristic signals for the carbonyl carbon (around 200-220 ppm), the nitrile carbon (around 115-125 ppm), and the various aliphatic carbons along the chain. pressbooks.publibretexts.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Undecanenitrile, 4-oxo-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH3) | ~0.9 | ~14 |

| C2 (CH2) | ~1.3 | ~22-32 |

| C3 (CH2) | ~2.5 (triplet) | ~40-45 |

| C4 (C=O) | - | ~208-212 |

| C5 (CH2) | ~2.7 (triplet) | ~35-40 |

| ... | ... | ... |

| C10 (CH2) | ~1.7 (multiplet) | ~25-30 |

| C11 (C≡N) | - | ~118-122 |

Note: These chemical shift values are estimates based on known data for similar functional groups and may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. spectroscopyonline.com The FTIR spectrum of Undecanenitrile, 4-oxo- would be characterized by strong absorption bands corresponding to the stretching vibrations of the ketone and nitrile groups.

A sharp, intense absorption band in the region of 2240-2260 cm⁻¹ is characteristic of the C≡N stretching vibration of a saturated aliphatic nitrile. spectroscopyonline.com Additionally, a strong, sharp absorption peak around 1715 cm⁻¹ would indicate the C=O stretching vibration of a saturated aliphatic ketone. pressbooks.pub The presence of these two distinct peaks provides strong evidence for the keto-nitrile structure. The spectrum would also show C-H stretching and bending vibrations for the aliphatic chain.

Table 4: Key FTIR Absorption Bands for Undecanenitrile, 4-oxo-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2240 - 2260 | Strong, Sharp |

| Ketone (C=O) | Stretch | ~1715 | Strong, Sharp |

| Alkyl (C-H) | Stretch | 2850 - 2960 | Medium to Strong |

| Alkyl (C-H) | Bend | 1350 - 1470 | Variable |

For the comprehensive analysis of complex samples that may contain Undecanenitrile, 4-oxo-, advanced hyphenated techniques such as HPLC-SPE-NMR-TOF-MS are invaluable. researchgate.net This powerful combination integrates the separation capabilities of HPLC with the structural elucidation power of NMR and the sensitive detection and mass determination of Time-of-Flight Mass Spectrometry (TOF-MS). nih.gov

In this setup, the sample is first separated by HPLC. Individual peaks of interest can be automatically trapped onto a solid-phase extraction (SPE) cartridge. chromatographyonline.com This step allows for the concentration of the analyte and the removal of the HPLC mobile phase, which is then replaced with a deuterated solvent suitable for NMR analysis. The trapped compound is then eluted into the NMR spectrometer for detailed structural analysis. Simultaneously, the effluent from the HPLC can be directed to a TOF-MS for accurate mass measurement, aiding in the determination of the elemental composition. This integrated approach allows for the unambiguous identification and structural characterization of compounds like Undecanenitrile, 4-oxo-, even in trace amounts within intricate mixtures. nih.gov

Untargeted Chemical Profiling and Fingerprinting Approaches in Complex Matrices

Currently, there is a notable lack of specific studies in peer-reviewed scientific literature detailing the application of untargeted chemical profiling and fingerprinting approaches for the characterization and detection of Undecanenitrile, 4-oxo-. While these methodologies are powerful tools for comprehensively analyzing the chemical composition of complex samples, their direct application to this specific compound has not been a focus of published research.

Untargeted analysis, by its nature, does not pre-select for specific analytes. Instead, it aims to capture a broad snapshot of all detectable chemical entities in a sample. This is often achieved using high-resolution mass spectrometry (HRMS) coupled with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC). The resulting data, which can consist of thousands of chemical features, is then analyzed using sophisticated bioinformatics and chemometric tools to identify patterns or "fingerprints" that can differentiate between sample groups or identify unknown compounds.

In theory, if Undecanenitrile, 4-oxo- were present in a complex matrix being analyzed by an untargeted approach, its chemical signature would be captured. The process for its tentative identification would generally follow these steps:

Data Acquisition: A sample (e.g., environmental water, food extract, biological fluid) would be analyzed using a technique like LC-HRMS. The instrument would record the accurate mass-to-charge ratio (m/z) and retention time for all ionized compounds.

Feature Detection: Software would process the raw data to detect distinct chemical features, each characterized by a specific m/z, retention time, and intensity.

Database Matching: The accurate mass of a detected feature would be searched against chemical databases. For Undecanenitrile, 4-oxo- (C11H19NO), the theoretical exact mass would be used for this query.

Fragmentation Analysis: If the instrument was operated in a data-dependent or data-independent acquisition mode, fragmentation data (MS/MS spectra) would be collected. This fragmentation pattern serves as a "fingerprint" of the molecule and would be compared against spectral libraries or predicted fragmentation patterns to increase confidence in the identification.

Confirmation: Final confirmation would require comparison to a pure analytical standard of Undecanenitrile, 4-oxo-.

While the general framework for untargeted analysis is well-established, the successful application for a specific compound like Undecanenitrile, 4-oxo- depends on its presence in public or proprietary databases and spectral libraries. Without this information, its identification in an untargeted screen would be significantly more challenging, relying on de novo structure elucidation.

Hypothetical Data in an Untargeted Analysis

The following table illustrates the type of data that would be generated for Undecanenitrile, 4-oxo- if it were detected in a hypothetical untargeted analysis of a complex matrix.

| Parameter | Expected Value for Undecanenitrile, 4-oxo- | Description |

| Molecular Formula | C11H19NO | The elemental composition of the molecule. |

| Exact Mass | 181.1467 | The calculated monoisotopic mass of the molecule. |

| Observed m/z (e.g., [M+H]+) | 182.1540 | The measured mass-to-charge ratio of the protonated molecule in a mass spectrometer. |

| Retention Time | Analyte and method-dependent | The time at which the compound elutes from the chromatography column. |

| MS/MS Fragments | Hypothetical | Characteristic fragment ions generated from the parent molecule, used for structural confirmation. |

Table 1. Hypothetical Analytical Data for Undecanenitrile, 4-oxo- in an Untargeted Analysis.

The creation of a chemical fingerprint for a sample containing Undecanenitrile, 4-oxo- would involve statistical analysis of the intensity of this and other detected features across multiple samples. This could be used, for example, to differentiate between contaminated and uncontaminated environmental sites or to identify the source of a particular chemical signature.

However, it must be reiterated that this discussion is based on the general principles of untargeted analysis. The scientific community has not yet published specific research applying these advanced methodologies to Undecanenitrile, 4-oxo-. As such, there are no detailed research findings or established protocols to report for this compound within the context of untargeted chemical profiling and fingerprinting. Further research is required to explore the utility of these techniques for the detection and characterization of Undecanenitrile, 4-oxo- in various complex matrices.

Theoretical and Computational Studies of Undecanenitrile, 4 Oxo

Quantum Chemical Calculations for Prediction of Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for predicting the molecular properties of organic compounds. While specific, in-depth computational studies on Undecanenitrile, 4-oxo- are not extensively available in public literature, its properties can be reliably predicted based on established computational methodologies applied to its constituent functional groups—an aliphatic ketone and a nitrile.

The electronic structure of a molecule governs its reactivity. Key descriptors derived from quantum chemical calculations help in understanding this relationship. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity.

For Undecanenitrile, 4-oxo-, the LUMO is expected to be localized around the two electrophilic centers: the carbonyl carbon and the nitrile carbon. Nucleophilic attack is therefore predicted to occur at one of these sites. The molecular electrostatic potential (MEP) map would further illustrate the electron distribution, highlighting the electron-rich oxygen and nitrogen atoms (negative potential) and the electron-deficient carbon atoms (positive potential), thereby mapping likely sites for electrophilic and nucleophilic interactions.

Interactive Table 1: Predicted Electronic Properties of Undecanenitrile, 4-oxo- (Note: These are representative values based on DFT calculations for analogous aliphatic keto-nitriles.)

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.7 eV | Reflects chemical stability and reactivity |

| Dipole Moment | ~3.5 D | Indicates overall polarity of the molecule |

The long, flexible heptyl chain of Undecanenitrile, 4-oxo- allows for a multitude of possible conformations. Conformational analysis is used to identify the most stable, low-energy arrangements of the atoms in space. Computational methods can map the potential energy surface of the molecule as a function of its torsional angles.

For aliphatic ketones, the most stable conformations often involve the eclipsing of the carbonyl bond with one of the C-C bonds of the adjacent alkyl groups to minimize steric hindrance. researchgate.netstackexchange.com The flexible alkyl chain will likely adopt a staggered, low-energy conformation to minimize torsional strain. Understanding the preferred conformation is critical as it dictates the accessibility of the reactive sites to other molecules. The energy landscape, representing the energy of the molecule across all its possible conformations, can reveal the relative populations of different conformers at a given temperature.

Interactive Table 2: Hypothetical Relative Energies of Key Conformers

| Conformer Description | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) |

| Anti (Staggered) | 180° | 0 (most stable) |

| Gauche | 60° | +0.9 |

| Eclipsed | 0° | +3.0 |

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction mechanism can be constructed.

Transition State Theory (TST) is a cornerstone of chemical kinetics that explains reaction rates by examining the "activated complex" or transition state—the highest energy point along the reaction coordinate. wikipedia.org The rate of a reaction is determined by the concentration of this activated complex and the frequency at which it converts to the product.

A relevant reaction for Undecanenitrile, 4-oxo- is its hydrolysis, which can proceed under acidic or basic conditions to ultimately yield a carboxylic acid. organicchemistrytutor.compressbooks.pub In basic hydrolysis, a hydroxide (B78521) ion would perform a nucleophilic attack on either the nitrile carbon or the carbonyl carbon. pressbooks.pubyoutube.com Computational modeling can determine the activation energy (the energy difference between the reactants and the transition state) for each potential pathway. The pathway with the lower activation energy will be the kinetically favored one. For nitrile hydrolysis, the reaction proceeds through an amide intermediate, which is then further hydrolyzed. libretexts.org

Interactive Table 3: Exemplary Activation Energies for Hydrolysis Steps (Note: Values are illustrative, based on general mechanisms for nitrile and amide hydrolysis.)

| Reaction Step | Nucleophile | Electrophilic Center | Exemplary Activation Energy (kcal/mol) |

| Nitrile to Amide | OH⁻ | Nitrile Carbon | ~20-25 |

| Amide to Carboxylate | OH⁻ | Carbonyl Carbon | ~18-22 |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one reactant and the LUMO of the other. nih.govresearchgate.net The reactivity and regioselectivity of a reaction are governed by the energy difference and the spatial overlap of these frontier orbitals.

In Undecanenitrile, 4-oxo-, both the carbonyl and nitrile groups render their adjacent carbon atoms electrophilic. FMO theory can predict which site is more susceptible to nucleophilic attack. The LUMO of Undecanenitrile, 4-oxo- will have contributions from both the C=O and C≡N π* anti-bonding orbitals. A nucleophile will preferentially attack the atom where the LUMO coefficient is largest. nih.gov Furthermore, the nature of the nucleophile is important. According to Hard and Soft Acids and Bases (HSAB) theory, hard nucleophiles (e.g., OH⁻) tend to react faster with hard electrophiles (the carbonyl carbon), while soft nucleophiles (e.g., thiolates) may prefer to react with the softer nitrile carbon.

Interactive Table 4: FMO-Based Prediction of Regioselectivity

| Nucleophile Type | HOMO Energy | Preferred Electrophilic Site | Rationale |

| Hard (e.g., H₂O, OH⁻) | Low | Carbonyl Carbon | Better orbital energy match with the C=O component of the LUMO |

| Soft (e.g., RSH, CN⁻) | High | Nitrile Carbon | Better orbital energy match with the C≡N component of the LUMO |

Applications of Undecanenitrile, 4 Oxo in Organic Synthesis and Emerging Fields

Q & A

Basic Research Questions

Q. How can researchers design controlled experiments to synthesize 4-oxo-undecanenitrile, and what variables must be prioritized?

- Methodological Answer :

- Independent Variables : Reaction temperature, catalyst type (e.g., Lewis acids), and stoichiometric ratios of precursors (e.g., nitriles and ketones).

- Dependent Variables : Yield, purity, and reaction rate.

- Protocol : Conduct trial experiments to optimize conditions (e.g., 50–120°C temperature range testing) . Include a materials list with reagent grades (≥99% purity) and safety protocols (e.g., fume hood use for nitrile handling) . Validate synthesis via melting point analysis and thin-layer chromatography (TLC).

- Statistical Analysis : Use error bars (standard deviation) for yield comparisons and t-tests to assess significance between catalytic systems .

Q. What spectroscopic and chromatographic methods are most effective for characterizing 4-oxo-undecanenitrile?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the nitrile (–C≡N) and ketone (–C=O) functional groups. Compare chemical shifts to NIST Chemistry WebBook data (e.g., δ ~110 ppm for nitrile carbons) .

- IR Spectroscopy : Identify ν(C≡N) absorption at ~2240 cm and ν(C=O) at ~1700 cm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHNO).

- Chromatography : HPLC with UV detection (λ = 210 nm) for purity assessment .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data for 4-oxo-undecanenitrile, such as unexpected splitting in NMR spectra?

- Methodological Answer :

- Error Analysis : Check for instrumental calibration (e.g., deuterated solvent purity, shimming for NMR) .

- Isomeric Contamination : Test for keto-enol tautomerism via H NMR in DO; enolic protons (~5–6 ppm) may indicate tautomeric shifts .

- Comparative Studies : Cross-reference data with synthesized analogs (e.g., 5-oxo-dodecanenitrile) to isolate structural effects .

- Statistical Validation : Apply ANOVA to compare batch-to-batch variability in peak integration .

Q. What computational strategies can predict the reactivity of 4-oxo-undecanenitrile in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO-LUMO gaps) and predict electrophilic sites (e.g., ketone carbonyl) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. DMF) on reaction pathways using AMBER or GROMACS .

- Validation : Correlate computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. How can researchers systematically investigate the thermodynamic stability of 4-oxo-undecanenitrile under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 25°C, 40°C, and 60°C with controlled humidity (0–75% RH). Monitor degradation via HPLC every 7 days for 8 weeks .

- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf life at standard conditions.

- Degradation Product Analysis : Use GC-MS to identify byproducts (e.g., hydrolysis to carboxylic acids) .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.